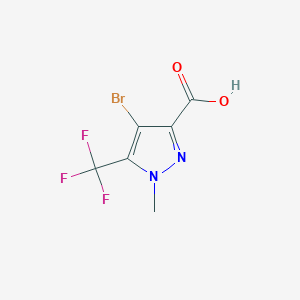

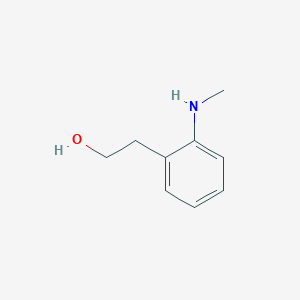

![molecular formula C19H15F3N2O3 B2571949 Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-03-3](/img/structure/B2571949.png)

Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .

Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, heating the compound with chloroacetyl chloride results in two isomeric O-acylation products. The reaction with acetyl chloride in NaOH forms an N-acylation product . Other synthesis methods involve reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it reacts with chloroacetyl chloride to form two isomeric O-acylation products. It also reacts with acetyl chloride in NaOH to form an N-acylation product . Other reactions involve urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

One line of research investigates the synthesis of ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate derivatives and their pharmacological properties. For instance, studies on disease-modifying antirheumatic drugs revealed that certain metabolites of related compounds exhibit anti-inflammatory effects, though with slightly lower potency compared to the parent compound in models of adjuvant arthritis (Baba et al., 1998). Similarly, research into novel optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinoline derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, highlighting potential applications in antimicrobial therapy (Lingaiah et al., 2012).

Material Science and Optical Applications

Research extends into material science, particularly in the design and fabrication of organic photodiodes. A study on the optical characterizations of pyrimidine fused quinolone carboxylate moiety showed remarkable optical behavior, suggesting its utility in designing and manufacturing organic photodiodes based on nanostructured films (Elkanzi et al., 2020). Another notable study focused on the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating a high potential for application in liquid crystal displays due to their excellent orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

Propiedades

IUPAC Name |

ethyl 4-(4-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-2-27-18(26)15-10-23-16-9-11(19(20,21)22)3-8-14(16)17(15)24-12-4-6-13(25)7-5-12/h3-10,25H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKUARJYBHOODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2571868.png)

![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile](/img/structure/B2571870.png)

![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)

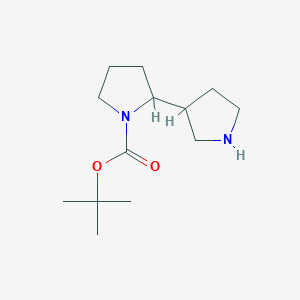

![N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571876.png)

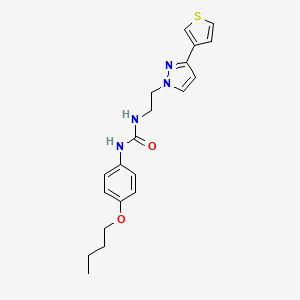

![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)

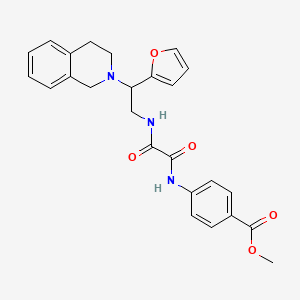

![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)

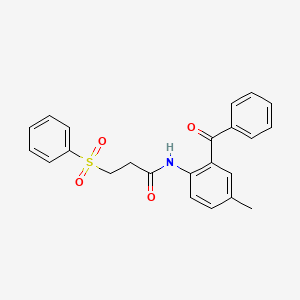

![tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate](/img/structure/B2571888.png)